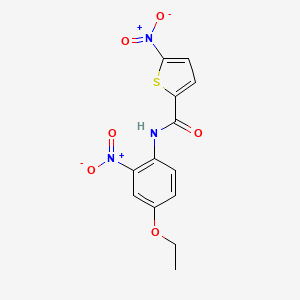

![molecular formula C20H20F3N3O2S B2698362 1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946278-16-6](/img/structure/B2698362.png)

1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure made up of at least two different elements. One of the elements is carbon, and the other can be any element other than carbon (in this case, nitrogen and sulfur). These compounds are of great interest in the field of medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of such compounds often involves techniques like Suzuki–Miyaura coupling, which is a type of carbon–carbon bond forming reaction . This reaction is widely used due to its mild and functional group tolerant reaction conditions .Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques like FT-IR and NMR . These techniques provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite complex and depend on the specific functional groups present in the molecule. For example, the Suzuki–Miyaura coupling mentioned earlier involves an oxidative addition and a transmetalation step .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by factors like their molecular structure and the types of functional groups they contain. For example, compounds containing a trifluoromethyl group often exhibit unique properties due to the presence of fluorine atoms .Scientific Research Applications

Organic Synthesis and Catalysis

Thiourea dioxide in water has been identified as a recyclable catalyst for synthesizing a series of dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives through a three-component reaction. This methodology offers several advantages, including the use of an inexpensive, recyclable catalyst, easier work-up, milder reaction conditions, and environmental friendliness (Verma & Jain, 2012).

Heterocyclic Chemistry

Research has shown the synthesis of pyrido[2,3-d]pyrimidine derivatives using various catalytic methods. For instance, a novel multicomponent synthesis of pyridine-pyrimidines and their bis-derivatives was catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, demonstrating the efficiency and reusability of this catalytic system (Rahmani et al., 2018).

Photophysical Properties and Applications

The design and synthesis of pyrimidine-phthalimide derivatives have led to the development of atypical aggregation-induced emission (AIE) chromophores. These compounds exhibit solid-state fluorescence and solvatochromism, highlighting their potential for pH-sensing applications due to their reversible protonation at nitrogen atoms, which causes dramatic color changes (Yan et al., 2017).

Mechanistic Studies in Organic Chemistry

Synthesis and applications of [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide have facilitated mechanistic investigations in organic reactions. This work exemplifies how isotopically labeled compounds can be used to elucidate reaction pathways and the formation of specific products (Sako et al., 2000).

Future Directions

properties

IUPAC Name |

1,3-dimethyl-6-propyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N3O2S/c1-4-5-13-10-24-17-15(18(27)26(3)19(28)25(17)2)16(13)29-11-12-6-8-14(9-7-12)20(21,22)23/h6-10H,4-5,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPOFKYWBPXDIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=C2C(=C1SCC3=CC=C(C=C3)C(F)(F)F)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

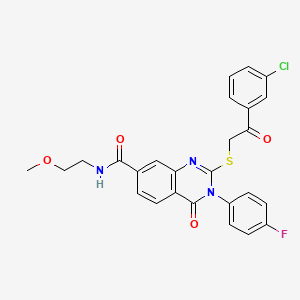

![5-[(4-Benzhydrylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2698279.png)

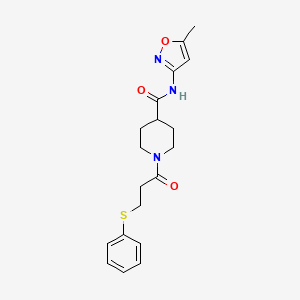

![4-[(3-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2698291.png)

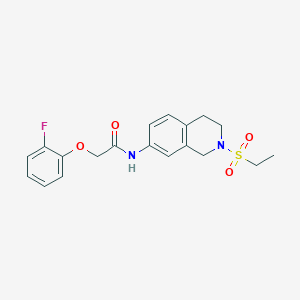

![(2E)-1-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2698295.png)

![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2698301.png)